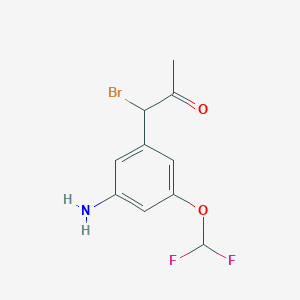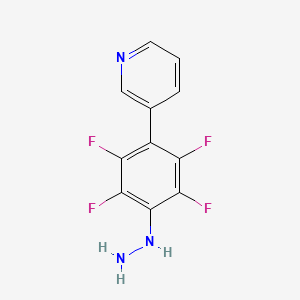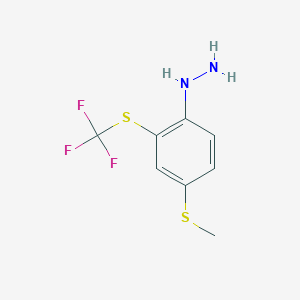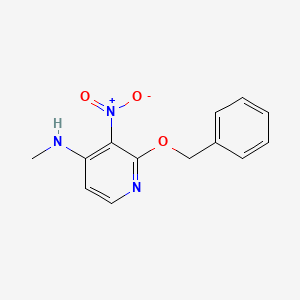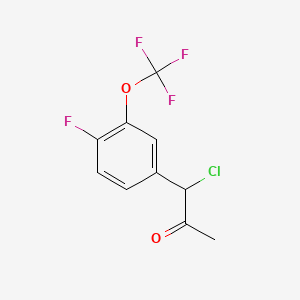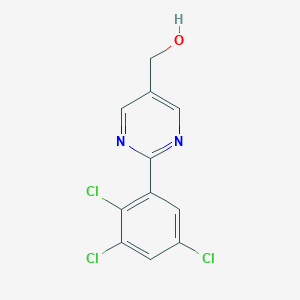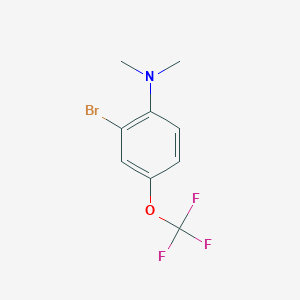![molecular formula C21H21ClN4O2S B14052729 3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride is a complex organic compound that features a combination of methoxyphenyl, thiazole, and benzoimidazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Benzoimidazole Ring: The benzoimidazole ring is often synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The methoxyphenyl and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzoimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the imidazole ring could yield a dihydroimidazole derivative.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, or microbial infections.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzoimidazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways. For example, the compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities, respectively.
Benzoimidazole Derivatives: Compounds like omeprazole and albendazole share the benzoimidazole moiety and are used as proton pump inhibitors and antiparasitic agents, respectively.
Uniqueness
3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride is unique due to its combination of methoxyphenyl, thiazole, and benzoimidazole moieties, which may confer a distinct set of biological activities and chemical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.
属性
分子式 |
C21H21ClN4O2S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C21H20N4O2S.ClH/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19;/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25);1H |
InChI 键 |
SSUHZPJDBWQXPX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


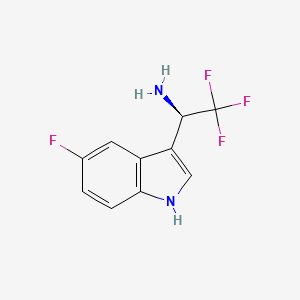
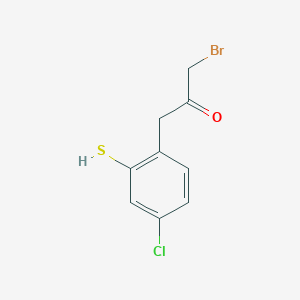

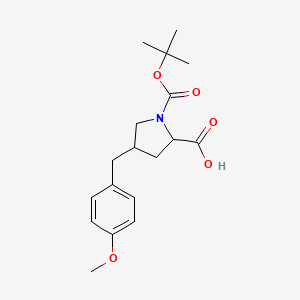
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


